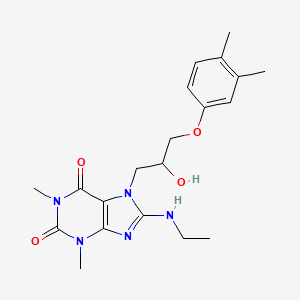
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H27N5O4 and its molecular weight is 401.467. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , with CAS number 941937-31-1, is a complex organic molecule belonging to the purine derivative class. Its unique structure incorporates various functional groups that enhance its biological activity and solubility in biological systems. This article explores its biological activities, focusing on antitumor properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H30N6O4
- Molecular Weight : 430.5 g/mol
- Structural Characteristics : The compound features a purine base with modifications that include an ethylamino group and a dimethylphenoxy moiety.
Antitumor Properties
Preliminary studies indicate that this compound exhibits notable antitumor activity . Similar purine derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines, including P388 leukemia cells. The mechanisms underlying these effects may involve interference with nucleic acid metabolism or modulation of signaling pathways relevant to cancer cell proliferation.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | P388 | 15 | Nucleic acid synthesis inhibition |
| Compound B | MCF-7 | 20 | Apoptosis induction |
| Compound C | A549 | 25 | Cell cycle arrest |
The biological mechanisms of action for this compound may involve:
- Inhibition of Kinases : Potential interactions with kinases or phosphodiesterases that modulate signaling pathways.
- Interference with Nucleotide Metabolism : Similar compounds have been shown to disrupt nucleotide synthesis, which is crucial for cancer cell survival.
Study on Cytotoxicity
A study conducted by researchers aimed at evaluating the cytotoxic effects of the compound on various cancer cell lines revealed significant inhibitory effects. The compound was tested against multiple lines, including breast (MCF-7) and lung (A549) cancer cells. Results indicated that the compound's efficacy varied depending on the cell line, with IC50 values ranging from 15 to 30 µM.
Case Study Summary
- Objective : To assess the cytotoxic potential of the compound on selected cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability post-treatment.
- Findings : The compound exhibited dose-dependent cytotoxicity across all tested cell lines.
Pharmacological Applications
Beyond antitumor activity, this compound is being investigated for its potential in:
- Drug Delivery Systems : Its structural components suggest applicability in creating interpenetrating polymer networks (IPNs) for controlled drug release.
- Electrochemical Applications : Preliminary research indicates potential use in synthesizing gel polymer electrolytes (GPEs) for lithium-ion batteries due to its favorable electrochemical properties.
Propiedades
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-6-21-19-22-17-16(18(27)24(5)20(28)23(17)4)25(19)10-14(26)11-29-15-8-7-12(2)13(3)9-15/h7-9,14,26H,6,10-11H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKJSDKEPDGQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














